(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds have been shown to interact with various cancer cell lines, including MCF-7, Hela, and A549 . The exact targets for this specific compound need to be further investigated.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit significant anticancer activities . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact biochemical pathways affected by this specific compound need to be further investigated.
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . The exact ADME properties of this specific compound need to be further investigated.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against various cancer cell lines . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular and cellular effects of this specific compound need to be further investigated.
Action Environment
It’s known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution . The exact influence of environmental factors on this specific compound needs to be further investigated.
Biological Activity
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone represents a complex molecular structure that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Triazole : A five-membered heterocyclic compound known for its diverse biological activities.
- Pyrimidine : A six-membered ring that is integral to nucleic acids and has various biological roles.
- Piperidine : A six-membered ring containing nitrogen, often associated with psychoactive properties.
- Indole : A bicyclic structure that contributes to the compound's ability to interact with biological targets.
The molecular formula is C19H22N6O, and it has a molecular weight of approximately 350.43 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds featuring triazole and pyrimidine moieties. For instance, research indicates that derivatives of triazole exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that compounds similar to our target compound can induce apoptosis in cancer cells by disrupting cell cycle progression at the G2/M phase .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 23 |
Compound B | SW480 (Colon) | 18 |
Compound C | A549 (Lung) | 20 |
Antimicrobial Activity
The incorporation of piperidine and triazole rings has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating their potential as antibiotic agents .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to halt cell division, leading to increased apoptosis in cancer cells.
- Enzyme Interaction : The nitrogen-containing heterocycles may interact with active sites of enzymes, inhibiting their function.
- Receptor Binding : The indole moiety could facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer efficacy of related triazole-pyrimidine compounds, researchers synthesized a series of derivatives and tested their effects on MCF-7 cells. Results indicated that specific substitutions on the triazole ring enhanced cytotoxicity .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of piperidine-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, suggesting effective antimicrobial action .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-10-17-4-2-3-5-18(17)28(15)21(29)16-6-8-26(9-7-16)19-11-20(24-13-23-19)27-14-22-12-25-27/h2-5,11-16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGKSWSXWJQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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